pKa and Ionization State Differences
Difluoro(5-methylpyridin-2-yl)acetic acid exhibits a predicted pKa of 0.51±0.10 at 25 °C . This represents an approximately 4.25 log unit decrease in pKa compared to unsubstituted acetic acid (pKa ~4.76). The gem-difluoro substitution adjacent to the carboxylic acid group exerts a strong electron-withdrawing inductive effect, substantially increasing acid strength relative to non-fluorinated 2-(5-methylpyridin-2-yl)acetic acid (pKa not reported in available literature). This difference is expected to alter the ionization state at physiological pH (pH ~7.4), where difluoro(5-methylpyridin-2-yl)acetic acid exists predominantly in its deprotonated carboxylate form.
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 0.51±0.10 (predicted) at 25 °C |
| Comparator Or Baseline | Acetic acid (unsubstituted): pKa = 4.76 |
| Quantified Difference | ΔpKa ≈ -4.25 (target compound is more acidic) |
| Conditions | Predicted value, temperature: 25 °C |
Why This Matters
Altered pKa directly influences ionization state at physiological pH, affecting membrane permeability, solubility, and target binding interactions, which can be critical for assay design and lead optimization.
